molecular formula C12H18N2O3S B2806018 Sarcosine amide, N2-tosyl-N-ethyl- CAS No. 339241-47-3

Sarcosine amide, N2-tosyl-N-ethyl-

Cat. No.: B2806018
CAS No.: 339241-47-3
M. Wt: 270.35
InChI Key: XKGRBUYCMHIUAX-UHFFFAOYSA-N
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Description

Sarcosine amide, N2-tosyl-N-ethyl-, is an organic compound that belongs to the class of amides. Amides are characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom. This particular compound features a tosyl group (p-toluenesulfonyl) and an ethyl group attached to the nitrogen atom, making it a secondary amide. The tosyl group is known for its electron-withdrawing properties, which can influence the reactivity and stability of the compound.

Scientific Research Applications

Sarcosine amide, N2-tosyl-N-ethyl-, has various applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and polymers

Future Directions

The future directions in the research and application of “Sarcosine amide, N2-tosyl-N-ethyl-” could involve further exploration of its diverse applications, particularly in drug discovery, pharmaceutical synthesis, and biochemical studies. Additionally, the development of greener and more efficient methods for amide bond formation, such as transamidation, is a key area of interest .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sarcosine amide, N2-tosyl-N-ethyl-, typically involves the reaction of sarcosine (N-methylglycine) with tosyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate tosylate ester, which then reacts with an ethylamine to form the final amide product. The reaction conditions usually require a solvent like dichloromethane and are carried out at room temperature .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Sarcosine amide, N2-tosyl-N-ethyl-, can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Sarcosine amide, N2-tosyl-N-ethyl-, is unique due to its specific combination of the tosyl and ethyl groups, which confer distinct reactivity and stability properties. This uniqueness makes it valuable in various synthetic and research applications, particularly in the development of new pharmaceuticals and materials .

Properties

IUPAC Name

N-ethyl-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O3S/c1-4-13-12(15)9-14(3)18(16,17)11-7-5-10(2)6-8-11/h5-8H,4,9H2,1-3H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKGRBUYCMHIUAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)CN(C)S(=O)(=O)C1=CC=C(C=C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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